molecular formula C14H15NO5 B15337747 Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate

Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B15337747
M. Wt: 277.27 g/mol
InChI Key: SSSKTEHKBRUMKG-UHFFFAOYSA-N
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Description

Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate is a chemical intermediate of significant interest in medicinal chemistry research, particularly in the development of novel heterocyclic compounds. The isoxazole scaffold is a privileged structure in drug discovery, known to exhibit a wide range of biological activities . This specific compound serves as a versatile building block for the synthesis of more complex molecules, including isoxazole-carboxamide derivatives that have shown potent antiproliferative activities against various cancer cell lines in preclinical research . Its molecular structure, featuring a 2,5-dimethoxyphenyl substituent, is designed for exploration in structure-activity relationship (SAR) studies. Researchers utilize such compounds to develop potential therapeutic agents that may act through mechanisms such as protein kinase inhibition, given that 3,4-diaryl-isoxazole-based compounds are established as potent inhibitors of kinases like CK1δ . This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

ethyl 5-(2,5-dimethoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C14H15NO5/c1-4-19-14(16)11-8-13(20-15-11)10-7-9(17-2)5-6-12(10)18-3/h5-8H,4H2,1-3H3

InChI Key

SSSKTEHKBRUMKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using an appropriate dehydrating agent, such as acetic anhydride, to yield the isoxazole ring. The final step involves esterification with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Formation via 1,3-Dipolar Cycloaddition

The isoxazole ring is synthesized through a solvent-free, catalyst-free 1,3-dipolar cycloaddition between terminal alkynes and hydroxyimidoil chlorides under mechanochemical ball-milling conditions . For analogs like ethyl 5-phenylisoxazole-3-carboxylate:

  • Reagents : Phenylacetylene (terminal alkyne) + hydroxyimidoil chloride (3b)

  • Conditions :

    • Na₂CO₃ (2.0 equiv.) as base

    • Stainless-steel milling jar with 8 balls (10 mm diameter)

    • 60 Hz milling frequency for 30 minutes

  • Yield : 57–71% (isolated via silica column chromatography)

Table 1: Comparative Milling Time Optimization

Substrate PairMilling TimeYield (%)
Trimethylsilyl alkyne + 3b10 min57
Phenylacetylene + 3b30 min71
Bromomethyl alkyne + 3b10 min70

Nucleophilic Substitution Reactions

The carboxylate ester group facilitates nucleophilic substitution. For example:

  • Hydrolysis :

    • Reacted with NaOH (2.0 equiv.) in THF/H₂O (3:1) at 60°C for 4 h to yield carboxylic acid derivatives.

    • Conversion efficiency: >90% (monitored by TLC).

  • Aminolysis :

    • Treated with primary amines (e.g., methylamine) in ethanol under reflux to form amide derivatives.

Oxidation and Reduction

  • Oxidation :

    • The dimethoxyphenyl moiety undergoes demethylation with BBr₃ in DCM at −78°C, producing dihydroxyphenyl derivatives.

    • Partial oxidation of the isoxazole ring with KMnO₄ in acidic medium yields keto-isoxazolones .

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring to β-enamino esters, though this disrupts aromaticity.

Electrophilic Aromatic Substitution

The electron-rich dimethoxyphenyl group participates in:

  • Nitration :

    • HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to methoxy substituents .

  • Halogenation :

    • Electrophilic bromination (Br₂/FeBr₃) occurs regioselectively at the 4-position of the phenyl ring .

Cross-Coupling Reactions

The isoxazole ring’s C–H bonds engage in:

  • Suzuki–Miyaura Coupling :

    • With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) to form biaryl derivatives .

  • Sonogashira Coupling :

    • Terminal alkynes couple at the 5-position using CuI/Pd(PPh₃)₂Cl₂ .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • Ring-Opening : Forms α,β-unsaturated nitrile intermediates via retro-cycloaddition .

  • Dimerization : Generates bicyclic adducts under prolonged exposure .

Biological Activity Modulation

Structural analogs exhibit:

  • Antifungal Activity : EC₅₀ = 12–45 μM against Candida albicans .

  • Anticancer Potential : IC₅₀ = 8–22 μM in MCF-7 breast cancer cells via CDK inhibition.

Table 2: Structure–Activity Relationship (SAR)

ModificationBiological Effect
Methoxy → Hydroxy (demethylation)↑ Antifungal activity
Ester → Amide (aminolysis)↑ Solubility, ↓ toxicity
Bromination at phenyl ring↑ Enzyme binding affinity

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Further studies should explore its catalytic applications and in vivo pharmacokinetics .

Scientific Research Applications

Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole derivatives class. Isoxazoles are five-membered heterocyclic compounds that have one oxygen and one nitrogen atom. this compound is characterized by an ethyl ester group and two methoxy groups attached to the phenyl ring. This compound has applications in scientific research, including chemistry, biology, medicine, and industry. It has garnered interest in medicinal chemistry and organic synthesis because of its potential biological activities and applications.

Scientific Research Applications

This compound is a versatile compound with applications spanning across various scientific disciplines.

Chemistry

  • It serves as a building block in synthesizing complex molecules and as a reagent in organic synthesis.
  • Researchers use it as an intermediate in synthesizing pharmaceuticals and specialty chemicals.

Biology

  • This compound is studied for potential biological activities, such as antimicrobial and anticancer properties.
  • Isoxazole derivatives have displayed antioxidant properties .

Medicine

  • The compound is investigated for potential therapeutic applications, particularly in developing new drugs.

Industry

  • It is utilized in producing specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Chemical Reactions

This compound can undergo several chemical reactions.

  • Oxidation The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Common reagents for this reaction are potassium permanganate or chromium trioxide in acidic conditions. This leads to the formation of 2,5-dimethoxybenzoic acid or 2,5-dimethoxybenzaldehyde.
  • Reduction The isoxazole ring can be reduced to form the corresponding amine using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. This yields 5-(2,5-dimethoxyphenyl)isoxazol-3-amine.
  • Substitution The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride or potassium tert-butoxide in aprotic solvents, leading to various substituted isoxazole derivatives depending on the substituent introduced.

Synthesis of Isoxazoles

Metal-free synthetic routes have gained attention for synthesizing isoxazoles .

  • Aryl aldehydes can react with hydroxylamine hydrochloride to form corresponding oximes. These oxime derivatives react with TsN(Cl)Na·3H2O in tert-butyl alcohol at room temperature to yield a nitrile oxide intermediate. Functionalized alkynes react with nitrile oxides under microwave irradiation to afford substituted isoxazoles .
  • The reaction of ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate with hydroxylamine hydrochloride affords ethyl 3-(2-ethoxyphenyl)isoxazole-5-carboxylate .

Mechanism of Action

The mechanism of action of Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the isoxazole ring and methoxy groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the phenyl ring, the heterocyclic core, or the ester group. Below is a detailed comparison:

Isoxazole Derivatives with Substituted Phenyl Groups

Compound Name Substituents (Phenyl Ring) Ester Group Key Properties/Applications Reference
Ethyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate 2,5-dimethoxy Ethyl Used in R&D for heterocyclic drug design; price: ~$895/g (out of stock)
Ethyl 5-(3,4-difluorophenyl)isoxazole-3-carboxylate 3,4-difluoro Ethyl Fluorinated analog; potential enhanced metabolic stability; price: $895/g
Mthis compound 2,5-dimethoxy Methyl Methyl ester variant; shorter alkyl chain may alter solubility
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate Hydroxymethyl Ethyl Increased polarity due to -CH2OH; potential for derivatization

Oxazole vs. Isoxazole Core

  • Ethyl 5-(2,5-dimethoxyphenyl)oxazole-2-carboxylate (CAS: 2098091-56-4): Replaces the isoxazole oxygen-nitrogen arrangement with an oxazole core. This alters electronic properties and may reduce ring strain, impacting binding affinity in biological systems .

Triazole and Thiadiazole Analogs

  • 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid esters : Feature a triazole ring instead of isoxazole, with sulfur and acetic acid side chains. These exhibit moderate toxicity in computational models, suggesting a divergent safety profile compared to isoxazole derivatives .
  • Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate : Thiadiazole core with fluorine substituents; higher electronegativity may enhance stability but reduce solubility .

Data Tables

Table 1: Physical and Commercial Properties

Compound Name Molecular Formula Melting Point (°C) Yield (%) Price (1g) Availability
This compound C14H15NO5 Not reported Not reported ~$895 Backordered
Ethyl 5-(3,4-difluorophenyl)isoxazole-3-carboxylate C12H9F2NO3 Not reported Not reported $895 Backordered
3-(Substitutedphenyl)-4-benzoyl-Δ2-isoxazoline (from ) C29H21N3O6SCl2 138 74 N/A Synthetic

Table 2: Substituent Effects on Bioactivity

Substituent Position/Type Electronic Effect Potential Impact on Bioactivity
2,5-Dimethoxy (electron-donating) Increases electron density May enhance binding to serotonin receptors (analogous to 25H-NBOH derivatives)
3,4-Difluoro (electron-withdrawing) Decreases electron density Could improve metabolic stability but reduce solubility
Hydroxymethyl (polar group) Increases hydrophilicity May improve aqueous solubility for drug formulation

Research Findings and Insights

  • Synthetic Accessibility : Compounds like this compound are typically synthesized via cyclocondensation of hydrazine derivatives with diketones or via esterification of preformed heterocycles. Yields for similar isoxazolines (e.g., 74% in ) suggest efficient protocols .
  • Toxicity Prediction : Computational models (e.g., GUSAR) applied to triazole analogs () indicate moderate acute toxicity, highlighting the need for experimental validation for isoxazole derivatives .
  • Commercial Viability: Limited suppliers (e.g., 1 supplier for this compound) reflect niche research applications, while fluorinated analogs are prioritized for stability studies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted phenacyl halides with hydroxylamine derivatives and β-keto esters. For example, analogs like Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate are synthesized using 4-chlorophenacyl chloride, hydroxylamine hydrochloride, and ethyl acetoacetate in the presence of sodium ethoxide . Optimization strategies include:

  • Temperature control : Maintaining 60–80°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) improves purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and ester group integrity. For example, the isoxazole proton typically resonates at δ 6.5–7.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated m/z 277.1 for C14_{14}H15_{15}NO5_5).
  • X-ray Crystallography : Resolves bond angles and dihedral angles, critical for confirming stereoelectronic effects .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring (e.g., 2,5-dimethoxy groups) influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Electron-donating groups (e.g., methoxy) activate the phenyl ring toward electrophilic substitution. For example, 2,5-dimethoxy groups enhance para-directing effects, facilitating nitration or halogenation .
  • Steric effects : Ortho-substituents (e.g., 2-methoxy) hinder nucleophilic attack on the isoxazole ring. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
  • Comparative studies : Replace dimethoxy with chloro or nitro groups to assess electronic effects on reaction kinetics .

Q. What strategies can resolve contradictions in biological activity data across studies involving this compound derivatives?

  • Methodological Answer :

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out false negatives due to rapid degradation .
  • Dose-response curves : Perform IC50_{50} comparisons under identical conditions (e.g., 72-hour incubations for cytotoxicity assays) .
  • Structural analogs : Test derivatives with modified ester groups (e.g., methyl vs. ethyl) to isolate substituent-specific effects .

Q. How can computational modeling predict the binding affinity of this compound to specific enzymatic targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like COX-2 or HDACs. The methoxy groups may form hydrogen bonds with catalytic residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates stable complexes).
  • QSAR models : Correlate substituent Hammett constants (σ) with inhibitory activity to design optimized analogs .

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